molecular formula C22H20N4O2 B2772663 4-(4-Methoxyphenyl)-6-morpholino-2-phenyl-5-pyrimidinecarbonitrile CAS No. 338395-06-5

4-(4-Methoxyphenyl)-6-morpholino-2-phenyl-5-pyrimidinecarbonitrile

Cat. No. B2772663
CAS RN: 338395-06-5
M. Wt: 372.428
InChI Key: LEQUDLVARYSTGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrimidine ring. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the nitrile and methoxy groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel pyrimidine derivatives, including compounds with structural similarities to 4-(4-Methoxyphenyl)-6-morpholino-2-phenyl-5-pyrimidinecarbonitrile, has been extensively studied. These compounds have been prepared through various chemical reactions, showcasing their potential as versatile intermediates in organic synthesis. For instance, Al-Issa (2012) demonstrated the synthesis of a new series of pyridine and fused pyridine derivatives through the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with various reagents, resulting in isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and other pyridine carbonitriles (S. A. Al-Issa, 2012).

  • Another study by Abu‐Hashem et al. (2020) focused on the synthesis of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of pyrimidine derivatives (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Tiwari et al. (2016) reported on the ultrasound-mediated synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives. These compounds were evaluated for their anticancer activities, showing promising results against several human tumor cell lines (Shailee V. Tiwari et al., 2016).

Potential Therapeutic Applications

  • In the realm of antiviral research, Hocková et al. (2003) investigated 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, acyclic nucleoside phosphonate analogues with antiviral activity. These compounds showed marked inhibition of retrovirus replication in cell culture, suggesting potential applications in the treatment of viral infections (D. Hocková et al., 2003).

  • Gorle et al. (2016) synthesized a new series of pyrimidine linked with morpholinophenyl derivatives, demonstrating significant larvicidal activity. This suggests potential applications in pest control and highlights the broad utility of pyrimidine derivatives in various fields (S. Gorle et al., 2016).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

Without specific safety data for this compound, general precautions should be taken while handling it, including avoiding inhalation, ingestion, or skin contact .

Future Directions

Future studies could explore the synthesis, characterization, and potential applications of this compound. Its reactivity could be studied in the context of various chemical reactions. If relevant, its biological activity could also be explored .

properties

IUPAC Name

4-(4-methoxyphenyl)-6-morpholin-4-yl-2-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-27-18-9-7-16(8-10-18)20-19(15-23)22(26-11-13-28-14-12-26)25-21(24-20)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQUDLVARYSTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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